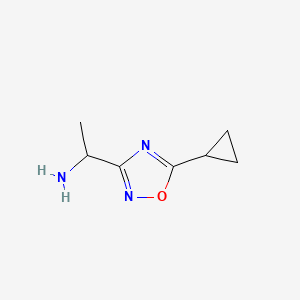
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of thiols and amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
科学的研究の応用
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
N-benzyl-N-methylpropane-1-sulfonamide: A structurally similar compound without the amino group.
3-amino-N-methylpropane-1-sulfonamide: A compound with a similar backbone but lacking the benzyl group.
Uniqueness
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and amino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H19ClN2O2S |
|---|---|
分子量 |
278.80 g/mol |
IUPAC名 |
3-amino-N-benzyl-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-13(16(14,15)9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,12H2,1H3;1H |
InChIキー |
ORPDLHXESUULLG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)






![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)


